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Compound of Interest

Compound Name:
3-Methoxycarbonylphenyl

isothiocyanate

Cat. No.: B1295333 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-
methoxycarbonylphenyl isothiocyanate. Due to the limited availability of experimentally

derived spectra in public databases, this document presents predicted spectroscopic data

based on established principles of nuclear magnetic resonance (NMR), infrared (IR)

spectroscopy, and mass spectrometry (MS). It also includes generalized experimental protocols

for obtaining such data for a solid organic compound of this nature.

Chemical Structure and Properties
IUPAC Name: Methyl 3-isothiocyanatobenzoate

Molecular Formula: C₉H₇NO₂S[1]

Molecular Weight: 193.22 g/mol [1]

CAS Number: 3125-66-4[1]
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The following tables summarize the predicted spectroscopic data for 3-
methoxycarbonylphenyl isothiocyanate. These predictions are based on the analysis of its

chemical structure and comparison with data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~8.0 - 8.2
Singlet (or tight

multiplet)
1H

Ar-H (proton between

two electron-

withdrawing groups)

~7.8 - 8.0 Doublet 1H Ar-H

~7.5 - 7.7 Triplet 1H Ar-H

~7.3 - 7.5 Doublet 1H Ar-H

~3.9 Singlet 3H -OCH₃

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ, ppm) Assignment

~165 - 167 C=O (ester)

~135 - 145 C-NCS (isothiocyanate)

~130 - 135 Ar-C

~128 - 130 Ar-C

~125 - 128 Ar-C

~120 - 125 Ar-C

~52 - 54 -OCH₃
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It is important to note that the isothiocyanate carbon signal in ¹³C NMR spectra can be very

broad or even "silent" due to its structural flexibility and the exchange dynamics of the

molecule.[2][3][4][5]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

~3100 - 3000 Medium Aromatic C-H stretch[6][7][8]

~2200 - 2000 Strong, Sharp
-N=C=S asymmetric stretch

(isothiocyanate)[9]

~1720 - 1700 Strong C=O stretch (ester)

~1600 - 1450 Medium to Strong
Aromatic C=C in-ring

stretches[7][8]

~1300 - 1200 Strong C-O stretch (ester)

~900 - 675 Strong
C-H out-of-plane ("oop")

bending[6]

Mass Spectrometry (MS)
m/z Possible Fragment

193 [M]⁺ (Molecular Ion)

162 [M - OCH₃]⁺

135 [M - COOCH₃]⁺

134 [M - S=C=O]⁺

103 [C₆H₄-CN]⁺

77 [C₆H₅]⁺

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid organic

compound like 3-methoxycarbonylphenyl isothiocyanate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Optimize the spectral width to cover the expected chemical shift range (typically 0-12

ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-

220 ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase

correction, and baseline correction. Chemical shifts are referenced to an internal standard,

typically tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.
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Instrumentation: Use a Fourier-transform infrared spectrometer equipped with a universal

ATR accessory.[10]

Data Acquisition:

Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum over a typical range of 4000-650 cm⁻¹ with a resolution of 4

cm⁻¹.[10]

Average multiple scans to improve the signal-to-noise ratio.

Data Processing: The final spectrum is generated by ratioing the sample spectrum against

the background spectrum.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Electron Ionization (EI).[11][12]

Data Acquisition:

ESI: Infuse the sample solution directly into the ESI source. This is a "soft" ionization

technique that is likely to show the molecular ion.

EI: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-

MS). This is a "hard" ionization technique that will lead to more fragmentation.[11]

Analysis: Acquire the mass spectrum, which plots the relative abundance of ions versus their

mass-to-charge (m/z) ratio. High-resolution mass spectrometry (HRMS) can be used to

determine the exact mass and elemental composition.

Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the spectroscopic characterization of a

novel or uncharacterized organic compound.

Compound Synthesis & Purification

Spectroscopic Analysis

Structure Elucidation & Verification

Synthesis of 3-Methoxycarbonylphenyl
Isothiocyanate

Purification (e.g., Chromatography, Recrystallization)

NMR Spectroscopy
(¹H, ¹³C) FT-IR Spectroscopy Mass Spectrometry

Data Interpretation
& Comparison

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of an organic

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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